4-{[6-(3-Formyl-5-methoxyphenoxy)hexyl]oxy}-3-methoxybenzaldehyde
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Overview
Description
4-{[6-(3-Formyl-5-methoxyphenoxy)hexyl]oxy}-3-methoxybenzaldehyde is a complex organic compound characterized by its unique structure, which includes two methoxybenzaldehyde groups connected by a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6-(3-Formyl-5-methoxyphenoxy)hexyl]oxy}-3-methoxybenzaldehyde typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would likely be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
4-{[6-(3-Formyl-5-methoxyphenoxy)hexyl]oxy}-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted methoxybenzaldehyde derivatives.
Scientific Research Applications
4-{[6-(3-Formyl-5-methoxyphenoxy)hexyl]oxy}-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-{[6-(3-Formyl-5-methoxyphenoxy)hexyl]oxy}-3-methoxybenzaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its aldehyde and methoxy functional groups. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A simpler compound with similar functional groups, commonly used as a flavoring agent and in fragrance production.
3-[(4-Formyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde:
Uniqueness
4-{[6-(3-Formyl-5-methoxyphenoxy)hexyl]oxy}-3-methoxybenzaldehyde is unique due to its extended hexyl chain, which provides additional flexibility and potential for interaction with various molecular targets. This structural feature distinguishes it from simpler analogs like vanillin.
Properties
CAS No. |
877174-38-4 |
---|---|
Molecular Formula |
C22H26O6 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-[6-(3-formyl-5-methoxyphenoxy)hexoxy]-3-methoxybenzaldehyde |
InChI |
InChI=1S/C22H26O6/c1-25-19-11-18(16-24)12-20(14-19)27-9-5-3-4-6-10-28-21-8-7-17(15-23)13-22(21)26-2/h7-8,11-16H,3-6,9-10H2,1-2H3 |
InChI Key |
KOTAQJNNWCDCSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C=O)OCCCCCCOC2=C(C=C(C=C2)C=O)OC |
Origin of Product |
United States |
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